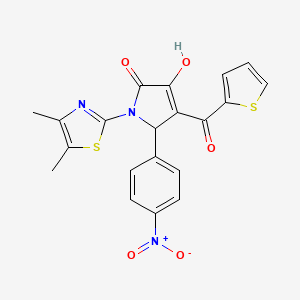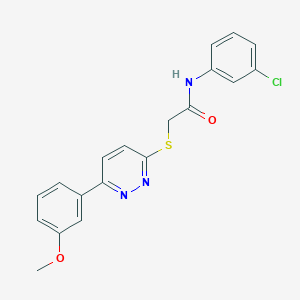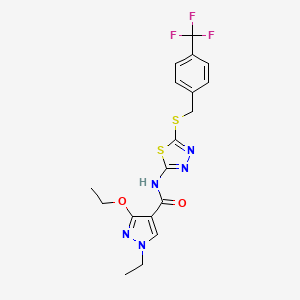![molecular formula C8H7LiN2O3 B2716357 Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate CAS No. 2031268-77-4](/img/structure/B2716357.png)
Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Biomarkers of Lithium Response in Bipolar Disorder
Marie-Claire et al. (2020) discovered a DNA methylation signature that differentiates between excellent and non-response to lithium in patients with bipolar disorder type 1. Their study highlighted that distinct blood DNA methylation profiles are associated with the prophylactic response to lithium, providing a potential biomarker for predicting treatment outcomes. This research underscores the genetic underpinnings that may influence the efficacy of lithium treatment in bipolar disorder, suggesting a move towards personalized medicine (Marie-Claire et al., 2020).
Lithium and Brain Structure
Research indicates lithium's potential neuroprotective effects. Moore et al. (2000) provided in vivo evidence supporting lithium's role in increasing N-acetyl-aspartate (NAA) in the human brain, suggesting its neurotrophic effects. This increase in NAA, a marker for neuronal health and function, hints at lithium's capability to enhance neuronal viability and function, offering insights into its long-term beneficial effects on the brain (Moore et al., 2000).
Lithium in Preventing Grey Matter Atrophy
Hozer et al. (2020) conducted an international multicenter study revealing that lithium prevents grey matter atrophy in patients with bipolar disorder. Their findings support the hypothesis that lithium exerts neurotrophic and neuroprotective effects, potentially limiting pathological grey matter atrophy in key brain regions associated with bipolar disorder. This contributes to the understanding of lithium's mechanisms of action beyond its mood-stabilizing properties (Hozer et al., 2020).
Lithium's Role in Amnestic Mild Cognitive Impairment
Forlenza et al. (2019) studied the clinical and biological effects of long-term lithium treatment in older adults with amnestic mild cognitive impairment (MCI), a condition associated with a high risk for Alzheimer's disease. They found that lithium treatment attenuates cognitive and functional decline in amnestic MCI and modifies Alzheimer's disease-related biomarkers. This suggests lithium's disease-modifying properties, highlighting its potential application in the treatment or prevention of dementia and Alzheimer's disease (Forlenza et al., 2019).
Properties
IUPAC Name |
lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3.Li/c1-6(8(12)13)4-10-5-9-3-2-7(10)11;/h2-3,5H,1,4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGMOOLOMLEWBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=C(CN1C=NC=CC1=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2716281.png)
![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2716282.png)
![[5-(1H-1,2,4-Triazol-3-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)


acetic acid](/img/structure/B2716291.png)


